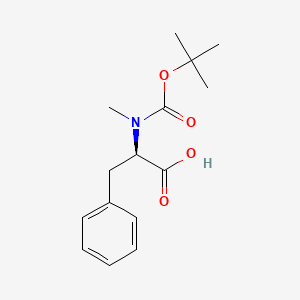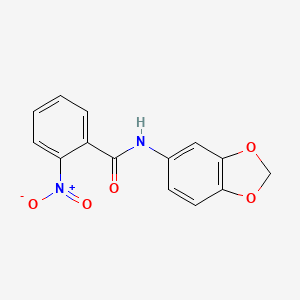![molecular formula C10H13NO5S B2838028 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid CAS No. 195052-25-6](/img/structure/B2838028.png)
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C10H13NO5S . The average mass of this compound is 259.280 and the monoisotopic mass is 259.05144 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C10H13NO5S/c1-11(7-10(12)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H,12,13) . The SMILES string is CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid, focusing on six unique fields:
Pharmaceutical Development
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties. This compound can be explored for its potential as an antibacterial agent, particularly in the development of new antibiotics to combat resistant bacterial strains . Its unique structure may offer advantages in targeting specific bacterial enzymes or pathways.
Anti-inflammatory Agents
Sulfonamides have been studied for their anti-inflammatory properties. 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid could be investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. This could be particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Cancer Research
The structural features of 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid suggest it could be a candidate for anticancer research. Sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme that is often overexpressed in tumors. This compound could be tested for its ability to inhibit tumor growth and metastasis, providing a new avenue for cancer therapy .
Neuroprotective Agents
Research into neuroprotective agents often explores compounds that can protect nerve cells from damage. Given the sulfonamide structure, 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid could be studied for its potential neuroprotective effects. This might include protecting neurons from oxidative stress or excitotoxicity, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition Studies
Sulfonamides are known to act as enzyme inhibitors. 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid could be used in biochemical studies to investigate its inhibitory effects on various enzymes. This could help in understanding enzyme mechanisms and developing enzyme-targeted therapies for diseases where enzyme activity is dysregulated .
Agricultural Applications
In agriculture, sulfonamides have been used as herbicides and fungicides. 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid could be explored for its potential use in protecting crops from fungal infections or as a herbicide to control weed growth. This application could contribute to more sustainable agricultural practices by reducing the reliance on traditional chemical pesticides .
Safety and Hazards
While specific safety and hazard data for 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid is not available, it’s important to handle all chemical compounds with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(7-10(12)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHWDMNPUHFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2837946.png)



![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)
![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)

![5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2837955.png)


![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)
